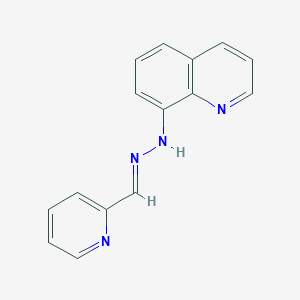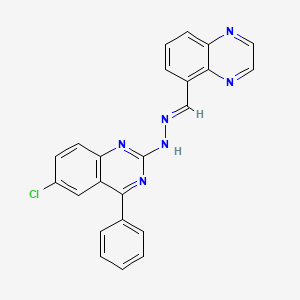
N-(4-methoxybenzyl)cyclooctanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)cyclooctanamine, also known as MBOCA, is a chemical compound that has been widely used in scientific research due to its unique properties. MBOCA is a derivative of cyclooctanamine and contains a methoxybenzyl group on the amino nitrogen. This compound has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)cyclooctanamine is not fully understood. However, it is believed that this compound exerts its antitumor and antimicrobial effects by inhibiting various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound has also been shown to disrupt the cytoskeleton of cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)cyclooctanamine has several advantages as a research tool. It is a relatively simple compound to synthesize, and its purity can be easily verified using analytical techniques. Additionally, this compound has been extensively studied for its potential applications in various fields of scientific research. However, this compound also has some limitations. It is a toxic compound and must be handled with care in the laboratory. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Orientations Futures
There are several future directions for research on N-(4-methoxybenzyl)cyclooctanamine. One area of research is to further elucidate the mechanism of action of this compound. This could lead to the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research is to investigate the potential use of this compound in combination with other anticancer agents to enhance their efficacy. Finally, research could be conducted to investigate the potential use of this compound in other fields of scientific research, such as materials science and nanotechnology.
Méthodes De Synthèse
N-(4-methoxybenzyl)cyclooctanamine can be synthesized by reacting cyclooctanamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of the product can be verified by using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)cyclooctanamine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. This compound has been shown to possess potent antitumor activity against various cancer cell lines. Additionally, this compound has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-18-16-11-9-14(10-12-16)13-17-15-7-5-3-2-4-6-8-15/h9-12,15,17H,2-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANYRUSSZBEUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)

![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)
![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)

![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)


![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)